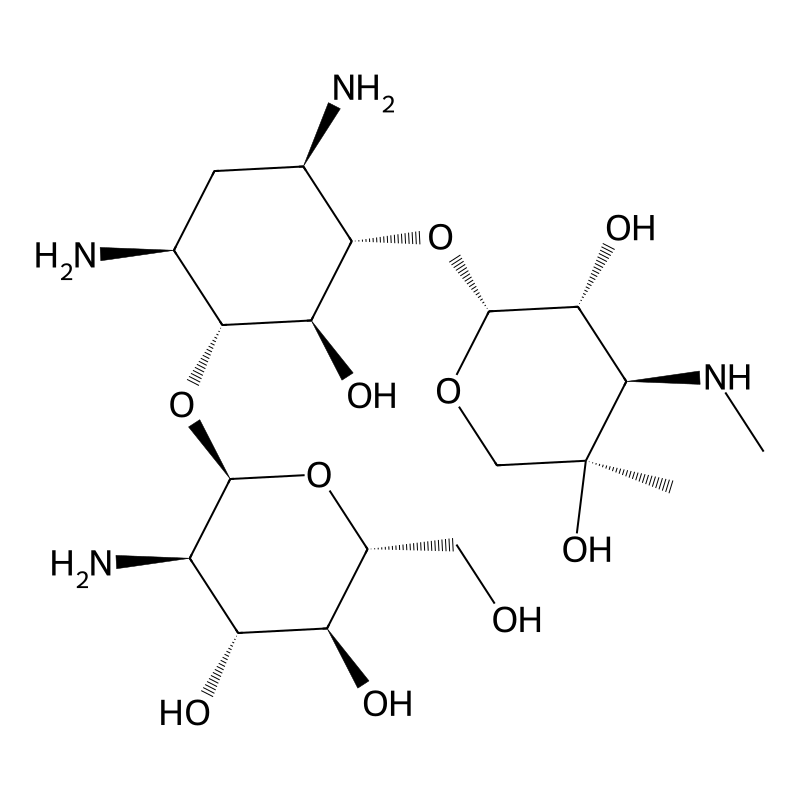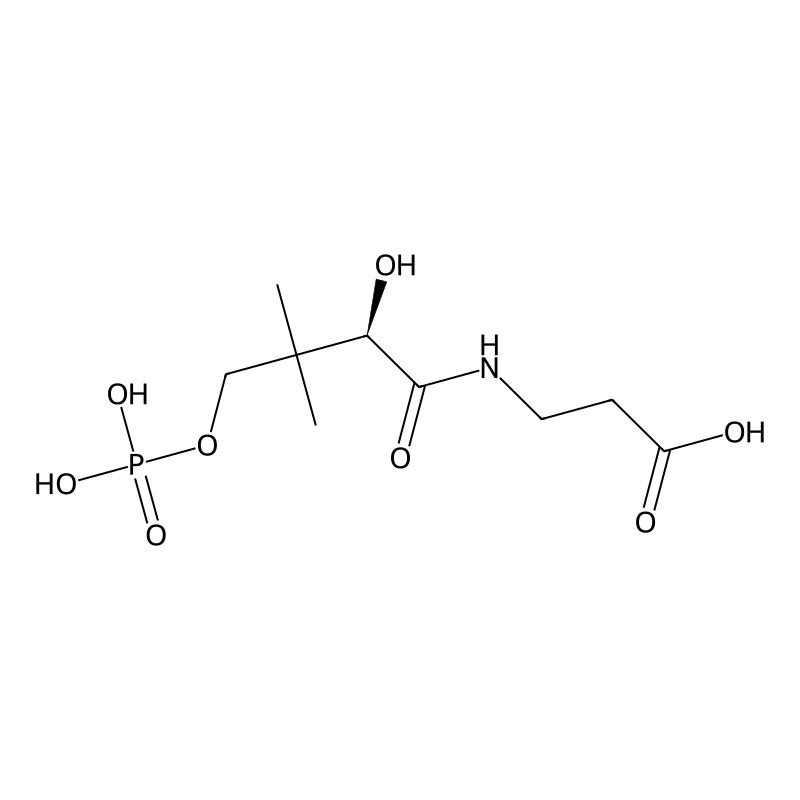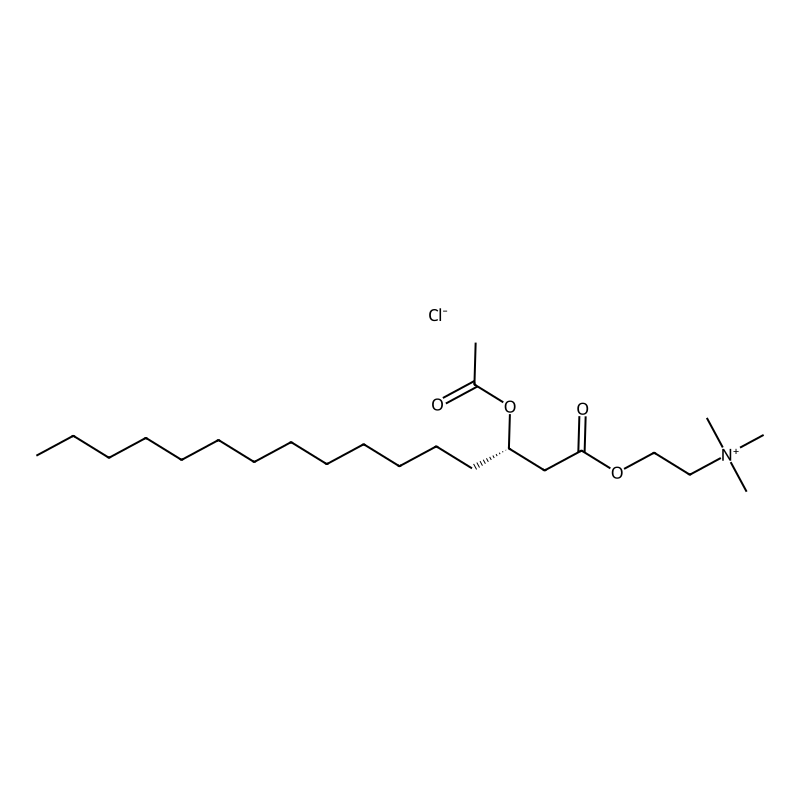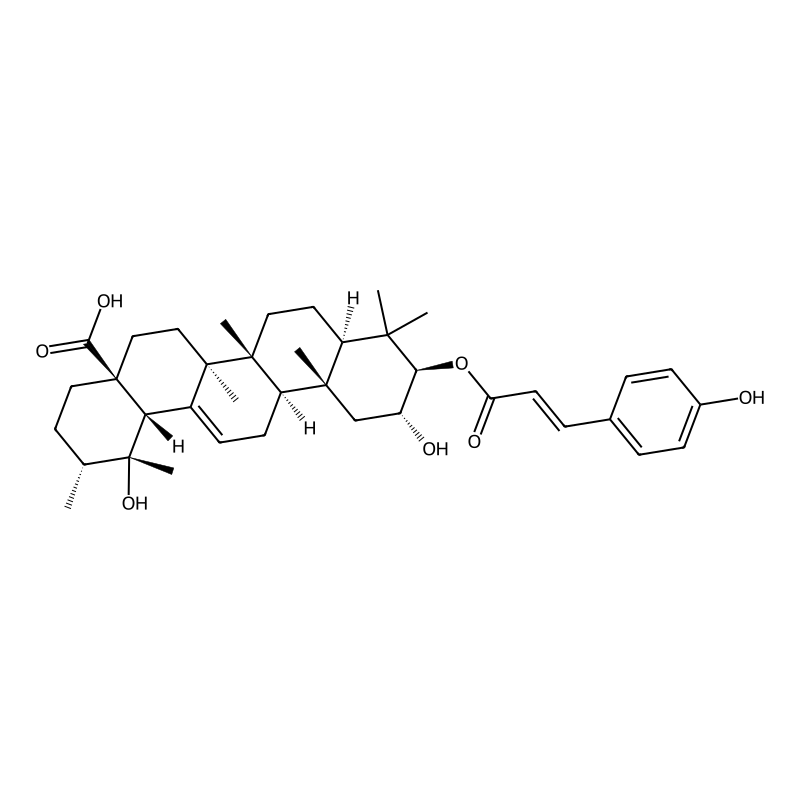2-methoxypropan-1-ol
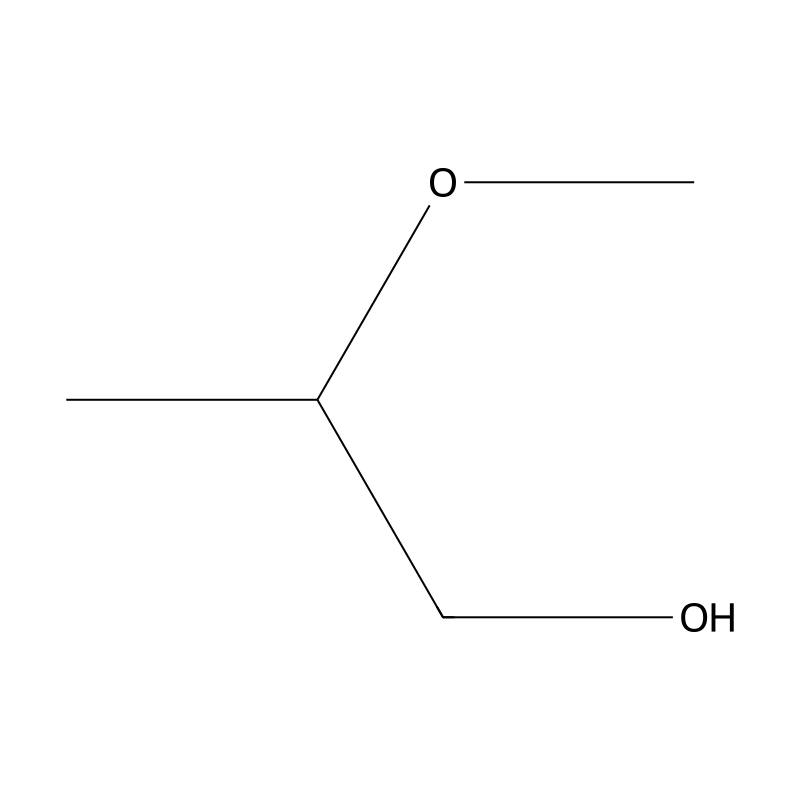
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Occurrence and Availability:
- 2-Methoxy-1-propanol is a naturally occurring compound found in various plants, including mango (Mangifera indica) [Source: National Institutes of Health, PubChem - 2-Methoxy-1-propanol, ].
- It is also commercially available as a solvent and can be a minor impurity in some consumer products [Source: Government of Canada - 2-Methoxy-1-propanol, ].
Research Applications:
- Due to its chemical properties, 2-methoxy-1-propanol has been investigated for various potential applications in scientific research.
- However, it is important to note that much of this research is still in the preclinical or early stages, and more studies are needed to fully understand its potential benefits and risks.
Examples of research areas include:
- Organic synthesis: As a solvent for various reactions due to its polarity and miscibility with water and organic compounds [Source: American Chemical Society - Science, "Alcohols as Solvents", ].
- Biological studies: As a potential modulator of biological processes, although the specific mechanisms and effects are still under investigation [Source: National Institutes of Health - PubChem - 2-Methoxy-1-propanol, ].
Important Note:
- It is important to remember that 2-methoxy-1-propanol can have potential health hazards, and proper safety precautions should always be followed when handling this substance in a research setting.
- Researchers should consult relevant safety data sheets (SDS) and follow established laboratory safety protocols.
2-Methoxypropan-1-ol, also known as 2-methoxy-1-propanol or beta-propylene glycol monomethyl ether, is an organic compound with the molecular formula and a CAS registry number of 1589-47-5. This compound appears as a colorless, combustible liquid that is completely miscible in water. It is primarily produced as a by-product during the synthesis of 1-methoxy-2-propanol, which involves the reaction of ethylene oxide with alcohol .
The primary synthesis method for 2-methoxypropan-1-ol involves:
- Reaction of Epoxy Propane with Methanol: This method uses a catalyst to facilitate the reaction between propylene oxide and methanol, yielding both 1-methoxy-2-propanol and 2-methoxypropan-1-ol as products .
- By-product Formation: It is often found as an impurity in commercial propylene glycol monomethyl ether formulations, typically at concentrations of less than 5% .
2-Methoxypropan-1-ol has various applications across industries:
- Solvent: Used in paints, coatings, and cleaning products due to its excellent solvent properties.
- Chemical Intermediate: Serves as a precursor in the synthesis of other chemicals.
- Additive: Employed in formulations for personal care products, enhancing solubility and stability .
Several compounds are structurally or functionally similar to 2-methoxypropan-1-ol. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1-Methoxy-2-propanol | Alpha isomer of propylene glycol monomethyl ether; more commonly used as a solvent. | |
| Propylene glycol | A widely used antifreeze agent; less volatile than methoxypropanols. | |
| Ethylene glycol | Commonly used as an antifreeze; has different physical properties compared to methoxypropanols. |
Uniqueness: 2-Methoxypropan-1-ol is distinguished by its position as a by-product in the synthesis process of other ethers and its specific miscibility properties that make it suitable for diverse applications in industrial settings .
Physical Description
Clear liquid.
XLogP3
Boiling Point
130 °C
248°F
Density
LogP
GHS Hazard Statements
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360D ***: May damage the unborn child [Danger Reproductive toxicity]
Vapor Pressure
Pictograms




Flammable;Corrosive;Irritant;Health Hazard
Other CAS
Wikipedia
General Manufacturing Information
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Wholesale and retail trade
1-Propanol, 2-methoxy-: ACTIVE
1-Methoxy-2-hydroxypropane a commercially available solvent (DOWANOL PM) can contain 2-methoxy-1-propanol as an impurity at a maximum level of 3%
Commercial propylene glycol methyl ether (DOWANOL PM) consists of >99.5% 1-methoxy-2-hydroxypropane (alpha isomer;) with generally less than 0.5% 2-methoxy-1-propanol (beta isomer)
2-Methoxy-1-propanol was declared in July 1989 as a component in 4 chemical products representing 9-150 tons produced per year according to Ulf Rick, Swedish Products Register Inspectorate.





